Tridentate Chelation Capacity
2-Hydroxyhexanedioic acid disodium salt functions as a tridentate ligand via its two carboxylate oxygens and the α-hydroxyl oxygen, whereas disodium adipate lacks the hydroxyl group and operates solely as a bidentate ligand . The chelate effect predicts that tridentate coordination confers significantly higher thermodynamic stability to metal complexes compared to bidentate analogs [1]. Specifically, the formation of a five-membered chelate ring involving the α-hydroxyl and the C1 carboxylate is a structural feature absent in disodium adipate [2].
| Evidence Dimension | Ligand denticity and chelate ring formation capacity |
|---|---|
| Target Compound Data | Tridentate (two carboxylate O + one α-OH O); forms five-membered chelate ring |
| Comparator Or Baseline | Disodium adipate: bidentate (two carboxylate O only); no α-OH |
| Quantified Difference | Qualitative: 3 donor atoms vs. 2 donor atoms; presence vs. absence of five-membered chelate ring |
| Conditions | Structural inference based on X-ray crystallography of 2-hydroxyadipic acid [2]; aqueous coordination chemistry principles |
Why This Matters
Tridentate coordination predicts higher metal-binding affinity and enhanced sequestration efficiency in applications requiring metal ion chelation, distinguishing 2-hydroxyadipate from adipate in formulation screening.
- [1] Chem LibreTexts. 8.4.5: Stability of Metal Complexes and Chelation. View Source
- [2] Smellie, I.A.; Chalmers, B.A.; Cordes, D.B. X-ray crystallographic characterization and updated spectroscopic data for 2-hydroxyadipic acid. Molbank 2024, 2024(3), M1862. View Source
